molecular formula C13H23NO4 B1588250 Ethyl 1-Boc-piperidine-2-carboxylate CAS No. 362703-48-8

Ethyl 1-Boc-piperidine-2-carboxylate

Cat. No.: B1588250
CAS No.: 362703-48-8
M. Wt: 257.33 g/mol
InChI Key: KBDNAOCLKIBYPH-UHFFFAOYSA-N
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Description

Ethyl 1-Boc-piperidine-2-carboxylate is an organic compound with the molecular formula C13H23NO4. It is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical industry. The compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amino functionality, making it a valuable reagent in various synthetic pathways .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-Boc-piperidine-2-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-Boc-piperidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, removal of the Boc group yields piperidine-2-carboxylate, while coupling reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

Ethyl 1-Boc-piperidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the preparation of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: Ethyl 1-Boc-piperidine-2-carboxylate is unique due to its specific substitution pattern and the presence of the Boc protecting group at the 2-position. This makes it particularly useful in synthetic pathways where selective protection and deprotection of the amino group are required .

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl piperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-5-17-11(15)10-8-6-7-9-14(10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDNAOCLKIBYPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408125
Record name Ethyl 1-Boc-piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362703-48-8
Record name Ethyl 1-Boc-piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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